molecular formula C15H17N2O5P B14154552 (5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate CAS No. 401629-24-1

(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate

Cat. No.: B14154552
CAS No.: 401629-24-1
M. Wt: 336.28 g/mol
InChI Key: YGXRGSRQYFPNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate is a complex organic compound belonging to the class of pyridoxamine 5’-phosphates. These compounds are heterocyclic aromatic compounds containing a pyridoxamine that carries a phosphate group at the 5’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate typically involves multiple steps. One common method involves the condensation of 5-hydroxy-6-methyl-4-formylpyridine with 2-methylphenylamine under acidic conditions to form the imine intermediate. This intermediate is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may yield an amine .

Scientific Research Applications

(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with metal ions, forming stable complexes that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

401629-24-1

Molecular Formula

C15H17N2O5P

Molecular Weight

336.28 g/mol

IUPAC Name

[5-hydroxy-6-methyl-4-[(2-methylphenyl)iminomethyl]pyridin-3-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H17N2O5P/c1-10-5-3-4-6-14(10)17-8-13-12(9-22-23(19,20)21)7-16-11(2)15(13)18/h3-8,18H,9H2,1-2H3,(H2,19,20,21)

InChI Key

YGXRGSRQYFPNAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(C(=NC=C2COP(=O)(O)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.